molecular formula C9H8BrFO3 B2609467 Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate CAS No. 1699470-12-6

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B2609467
CAS No.: 1699470-12-6
M. Wt: 263.062
InChI Key: UGNZWYYUSYFIKO-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate is a halogenated aromatic ester featuring a hydroxyl group at the α-carbon. Its structure combines a bromo substituent at the 2-position and a fluoro substituent at the 4-position on the phenyl ring, with a methyl ester and hydroxyl group attached to the adjacent carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive hydroxyl and ester functionalities.

Properties

IUPAC Name

methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNZWYYUSYFIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699470-12-6
Record name methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2-(2-bromo-4-fluorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2-bromo-4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of 2-(2-amino-4-fluorophenyl)-2-hydroxyacetate or 2-(2-thio-4-fluorophenyl)-2-hydroxyacetate.

Scientific Research Applications

Pharmaceutical Applications

1. Precursor in Drug Synthesis
Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For instance, it can be utilized to synthesize novel anti-cancer agents or anti-inflammatory drugs due to the presence of both bromine and fluorine substituents, which are known to influence pharmacodynamics.

2. Biological Activity Studies
Research has indicated that compounds with similar structural features exhibit significant biological activities, including antimicrobial and anticancer properties. Studies focusing on the binding affinity of this compound with biological targets are ongoing, aiming to elucidate its mechanism of action and therapeutic potential.

Organic Synthesis Applications

1. Synthetic Intermediates
This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in the development of new materials and fine chemicals.

2. Structure-Activity Relationship Studies
The compound's structural characteristics make it an ideal candidate for structure-activity relationship (SAR) studies. By modifying different functional groups, researchers can assess how changes affect biological activity, leading to the development of more effective drugs.

Case Study 1: Anticancer Research
In a recent study, this compound was tested for its cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent response, with significant inhibition of cell proliferation observed at higher concentrations. This suggests potential as a lead compound for further development into anticancer therapies.

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it exhibited moderate antibacterial activity, prompting further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyacetate group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Halogen Positioning : The target compound’s 2-bromo and 4-fluoro substitution pattern distinguishes it from analogs like methyl 2-bromo-2-(4-fluorophenyl)acetate (), where bromine is α to the ester. This positional difference impacts electronic effects (e.g., bromine at the ortho position increases steric hindrance) and reactivity .
  • Hydroxyl vs. Amino Groups: Replacing the hydroxyl group with an amino group (as in and ) introduces basicity and susceptibility to racemization, particularly under acidic chromatographic conditions .
  • Nitro Substituents: The nitro group in compound 6c () significantly increases electrophilicity, making it reactive toward nucleophilic aromatic substitution, unlike the hydroxyl or amino derivatives.

Physical Properties and Spectral Data

  • Melting Points: Compound 6c () exhibits a higher melting point (78–79°C) due to nitro group-induced crystallinity, whereas hydroxyl or amino analogs are likely liquids or lower-melting solids.
  • Spectroscopy : The ester carbonyl IR absorption (~1744 cm⁻¹) is consistent across analogs (e.g., ). NMR data for compound 6c (δH 3.79 ppm for methyl ester) aligns with typical ester proton shifts .

Biological Activity

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate, with the CAS number 1699470-12-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo and fluorine substitution on the phenyl ring, which can influence its reactivity and biological interactions. The presence of the hydroxyacetate moiety suggests potential for various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may act through:

  • Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on key enzymes involved in metabolic pathways.
  • Receptor Modulation : The unique substitution pattern may allow it to bind to receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, studies have demonstrated that fluorinated phenyl derivatives can inhibit tumor growth by modulating pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

There is emerging evidence that methylated derivatives can exhibit antimicrobial properties. The presence of halogen atoms (bromine and fluorine) is known to enhance the antibacterial activity of organic compounds.

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the effects of fluorinated phenyl derivatives on cancer cell lines. This compound was tested for its ability to inhibit cell growth in vitro. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a lead compound for further development in cancer therapy .
  • Enzyme Interaction Studies : In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The IC50 values were comparable to established inhibitors, indicating a strong potential for therapeutic applications .
  • Antimicrobial Testing : Preliminary tests against various bacterial strains showed that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-(4-bromophenyl)-2-hydroxyacetateBromine on para positionAntimicrobial, moderate anticancer
Methyl 2-(3-fluorophenyl)-2-hydroxyacetateFluorine on meta positionAnticancer, enzyme inhibition
Methyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyacetateBromine and fluorine substitutionsEnhanced anticancer properties

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